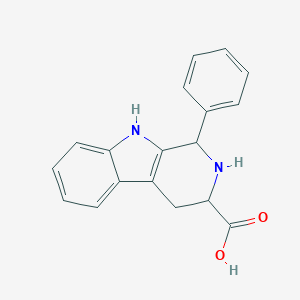

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Übersicht

Beschreibung

J-2156 is a highly potent and selective agonist of the somatostatin receptor type 4 (SST4 receptor). It has been extensively studied for its potential therapeutic applications, particularly in the relief of mechanical allodynia and mechanical hyperalgesia in various animal models . The compound exhibits nanomolar affinity for the human and rat SST4 receptors, making it a valuable tool in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of J-2156 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency for the SST4 receptor. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of J-2156 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and reproducibility. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: J-2156 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that THβC derivatives exhibit promising anticancer activities. A study demonstrated that certain derivatives inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| THβC-A | MCF-7 (Breast) | 15.2 | Apoptosis induction |

| THβC-B | HeLa (Cervical) | 12.5 | Cell cycle arrest |

Neuroprotective Effects

THβC has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress.

Antimicrobial Activity

The compound has shown efficacy against a range of microbial pathogens. For instance, derivatives of THβC were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, exhibiting significant antibacterial properties.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of THβC involves several steps starting from tryptophan derivatives through methods such as the Pictet-Spengler reaction. The structure-activity relationship studies have identified key functional groups that enhance biological activity.

Synthetic Pathway Overview

- Starting Material : DL-Tryptophan

- Reagents : Thionyl chloride, trifluoroacetic acid

- Key Steps :

- Esterification

- Pictet-Spengler cyclization

- Oxidation and methylation

Applications in Agriculture

In agricultural research, THβC derivatives have been evaluated for their antifungal properties against plant pathogens. For example, certain compounds demonstrated significant antifungal activity against Fusarium species, suggesting potential use as biopesticides.

| Pathogen | Inhibition Percentage (%) at 100 µg/mL |

|---|---|

| Fusarium oxysporum | 70 |

| Botrytis cinerea | 65 |

Wirkmechanismus

J-2156 exerts its effects by selectively binding to the SST4 receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of pain signals. The compound’s high selectivity for the SST4 receptor ensures minimal off-target effects, making it a promising candidate for pain management .

Vergleich Mit ähnlichen Verbindungen

NNC 26-9100: Another SST4 receptor agonist with similar binding affinity.

Somatostatin-14 and Somatostatin-28: Endogenous ligands for the SST4 receptor.

Novel Pyrrolo-Pyrimidine Molecules: Recently developed SST4 receptor agonists with potent antinociceptive effects.

Uniqueness of J-2156: J-2156 stands out due to its high potency and selectivity for the SST4 receptor. It exhibits greater efficacy in preclinical models of pain compared to other SST4 receptor agonists, making it a valuable tool in pain research and drug development .

Biologische Aktivität

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 82789-18-2) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological significance of this compound, focusing on its antimalarial, antiviral, antitumor, and antifungal properties.

The compound's molecular formula is , and it features a tetrahydro-beta-carboline structure that is known for its biological relevance. The compound can be synthesized through various methods involving precursors such as tryptophan derivatives and aldehydes .

1. Antimalarial Activity

Tetrahydro-beta-carbolines (THβCs), including this compound, have demonstrated significant antimalarial properties. A study indicated that certain THβC derivatives exhibited potent inhibitory effects against Plasmodium falciparum, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.11 μM, outperforming traditional antimalarial drugs such as chloroquine (MIC = 0.391 μM) .

| Compound | Structure | MIC (μM) |

|---|---|---|

| Chloroquine | - | 0.391 |

| THβC Derivative A | R = i-Pr | 0.05 |

| THβC Derivative B | R = Me | 0.06 |

| THβC Derivative C | R = Et | 0.11 |

2. Antiviral Activity

Research has shown that beta-carbolines possess antiviral properties against various viruses. For instance, compounds related to the beta-carboline structure have been tested against Herpes simplex virus and influenza viruses, demonstrating effective inhibition at concentrations ranging from 25 to 250 ng per disc .

3. Antitumor Activity

The antitumor potential of THβCs has also been investigated extensively. One study highlighted the ability of certain derivatives to inhibit tumor cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

4. Antifungal Activity

In addition to its other activities, this compound has shown promising antifungal effects against a range of phytopathogenic fungi. In vitro studies revealed that certain derivatives exhibited significant fungicidal activity against species such as Fusarium oxysporum and Colletotrichum gloeosporioides, with effective concentrations leading to over 60% inhibition of fungal growth .

Case Studies

- Antimalarial Efficacy : A recent study synthesized a series of chloroquine-THβC hybrid molecules and tested their efficacy against chloroquine-sensitive strains of P. falciparum. The results indicated that these hybrids not only maintained but enhanced the antimalarial activity compared to their parent compounds .

- Antiviral Mechanism : In vitro assays demonstrated that specific beta-carboline derivatives could inhibit viral replication in cell lines infected with influenza A virus by interfering with viral entry and replication stages .

- Fungicidal Assessment : A comprehensive evaluation of several beta-carboline derivatives showed that modifications at the C1 position significantly influenced antifungal potency. Compounds with phenyl substituents exhibited superior activity compared to other substituents .

Eigenschaften

IUPAC Name |

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002887 | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82789-18-2 | |

| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82789-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main research focus regarding 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid in the context of these papers?

A1: Both papers [, ] utilize computational methods ("in-silico studies") to investigate the potential of novel derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid as HIV-1 reverse transcriptase inhibitors. The research focuses on "de novo" design, meaning they are computationally designing and analyzing new derivatives of this compound. The goal is to identify derivatives with potentially improved activity against HIV-1 reverse transcriptase compared to existing inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.